molecular formula C6H11ClO2 B1266108 Isopropyl 3-chloropropionate CAS No. 691-93-0

Isopropyl 3-chloropropionate

Cat. No. B1266108
CAS RN: 691-93-0
M. Wt: 150.6 g/mol
InChI Key: YPAMSUOJRFMSIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to isopropyl 3-chloropropionate often involves esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of a dehydrating agent or a catalyst. For instance, isopropyl chloroacetate, a compound with similar functional groups, can be synthesized from chloroacetic acid and isopropyl alcohol, with catalysts such as mordenite under microwave irradiation, showing the efficiency of such synthetic routes under optimized conditions (Sun Jian-fei, 2004).

Molecular Structure Analysis

The molecular structure of isopropyl 3-chloropropionate and related compounds is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. For example, a related compound, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, was characterized by its spectral properties and X-ray crystal structure, providing insights into the molecular interactions and stability of such chlorinated esters (Varun Sharma et al., 2022).

Chemical Reactions and Properties

Esters like isopropyl 3-chloropropionate participate in various chemical reactions, including hydrolysis, transesterification, and reactions with Grignard reagents, leading to the formation of alcohols, other esters, or ketones. The presence of the chloro group can also influence the reactivity, making it susceptible to nucleophilic substitution reactions.

Physical Properties Analysis

The physical properties of esters, including isopropyl 3-chloropropionate, such as boiling point, melting point, and solubility, are influenced by the molecular weight and the nature of the substituents. These properties are critical for determining the compound's applicability in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of isopropyl 3-chloropropionate, including reactivity, stability, and compatibility with various chemical reagents, are essential for its use in synthetic chemistry. The ester and chloro functional groups play a significant role in its reactivity patterns, participating in esterification, nucleophilic substitution, and elimination reactions.

Scientific Research Applications

Photolysis Studies

Research by Mathews, Wang, and Koplitz (1994) explored the photoinduced, site-specific C-H bond cleavage of selectively deuterated 2-chloropropane, a compound closely related to Isopropyl 3-chloropropionate. Their study utilized a two-color photolysis approach to investigate the intermediate photofragment(s) and subsequent neutral H or D atom production. This research contributes to the understanding of photolysis processes in chlorinated hydrocarbons, which is significant for fields like atmospheric chemistry and environmental science (Mathews, Wang, & Koplitz, 1994).

Agricultural Application

In the agricultural sector, Isopropyl-N (3-chlorophenyl) carbamate, a derivative of Isopropyl 3-chloropropionate, has been studied for its effects on the carbohydrate content of potato tubers. Khurana, Randhawa, and Bajaj (1985) found that this compound significantly reduced starch degradation in potato tubers stored in evaporative cooling chambers, compared to other storage conditions. This suggests potential applications in post-harvest agricultural practices to maintain the quality of produce during storage (Khurana, Randhawa, & Bajaj, 1985).

Bioorthogonal Chemistry in Drug Delivery

In the field of bioorthogonal chemistry and drug delivery, 3-isocyanopropyl substituents, related to Isopropyl 3-chloropropionate, have been studied for their ability to be removed in biological systems, enabling controlled release of bioactive agents. Tu, Xu, Parvez, Peterson, and Franzini (2018) demonstrated that these derivatives can effectively react with tetrazines to release functional groups like phenols and amines under physiological conditions. This research is significant for applications in drug delivery and chemical biology (Tu, Xu, Parvez, Peterson, & Franzini, 2018).

Safety And Hazards

Safety data sheets indicate that Isopropyl chloroformate, a similar compound, is highly flammable and may be fatal if swallowed and enters airways . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is fatal if inhaled and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (Central nervous system) through prolonged or repeated exposure .

properties

IUPAC Name

propan-2-yl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAMSUOJRFMSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219159
Record name Isopropyl 3-chloropropionate
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3-chloropropionate

CAS RN

691-93-0
Record name 1-Methylethyl 3-chloropropanoate
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Record name Isopropyl 3-chloropropionate
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Record name Isopropyl 3-chloropropionate
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Record name Isopropyl 3-chloropropionate
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Record name Isopropyl 3-chloropropionate
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Record name Isopropyl 3-chloropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Garcia de Sarmiento, RM Dominguez… - The Journal of …, 1980 - ACS Publications
(2.303 RT)~ l. The present data together with those reported in the literature give a good correlation of log kTel vs.*() values with p*= 0.464, r= 0.963, and intercept= 0,044 at 330 C. This …
Number of citations: 18 pubs.acs.org

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